molecular formula C15H21ClO3 B3023920 1-Chloro-7-(3,4-dimethoxyphenyl)-7-oxoheptane CAS No. 898786-81-7

1-Chloro-7-(3,4-dimethoxyphenyl)-7-oxoheptane

Cat. No.: B3023920
CAS No.: 898786-81-7
M. Wt: 284.78 g/mol
InChI Key: VKUQTCKXQNAIQG-UHFFFAOYSA-N
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Description

1-Chloro-7-(3,4-dimethoxyphenyl)-7-oxoheptane is a halogenated ketone featuring a seven-carbon aliphatic chain with a terminal chlorine atom, a ketone group at position 7, and a 3,4-dimethoxyphenyl substituent. This compound is of interest due to its structural complexity, which combines electron-donating methoxy groups and a reactive chloroalkane moiety.

Properties

IUPAC Name

7-chloro-1-(3,4-dimethoxyphenyl)heptan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21ClO3/c1-18-14-9-8-12(11-15(14)19-2)13(17)7-5-3-4-6-10-16/h8-9,11H,3-7,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKUQTCKXQNAIQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)CCCCCCCl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30645201
Record name 7-Chloro-1-(3,4-dimethoxyphenyl)heptan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30645201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898786-81-7
Record name 7-Chloro-1-(3,4-dimethoxyphenyl)-1-heptanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898786-81-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Chloro-1-(3,4-dimethoxyphenyl)heptan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30645201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-7-(3,4-dimethoxyphenyl)-7-oxoheptane typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,4-dimethoxybenzaldehyde and heptanone derivatives.

    Reaction Conditions: The reaction conditions often involve the use of chlorinating agents like thionyl chloride or phosphorus pentachloride to introduce the chlorine atom. The reaction is usually carried out under reflux conditions to ensure complete chlorination.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain a high-purity compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time to optimize yield and purity. Continuous flow reactors may also be employed for more efficient production.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-7-(3,4-dimethoxyphenyl)-7-oxoheptane can undergo various chemical reactions, including:

    Oxidation: The ketone group can be further oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Ammonia or primary amines in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Amino or thiol derivatives.

Scientific Research Applications

1-Chloro-7-(3,4-dimethoxyphenyl)-7-oxoheptane has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in the study of reaction mechanisms.

    Biology: The compound may be used in biochemical assays to investigate enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism by which 1-Chloro-7-(3,4-dimethoxyphenyl)-7-oxoheptane exerts its effects depends on its interaction with molecular targets. The compound’s ketone group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The chlorine atom and the 3,4-dimethoxyphenyl group may also contribute to the compound’s binding affinity and specificity for certain molecular targets.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

1-(4-Bromo-3-methylphenyl)-7-chloro-1-oxoheptane (CAS 898760-98-0)
  • Structure : Differs in the aromatic substituents (4-bromo-3-methylphenyl vs. 3,4-dimethoxyphenyl).
  • Properties :
    • Molecular weight: 317.649 g/mol (vs. ~300–320 g/mol estimated for the target compound).
    • Density: 1.284 g/cm³; Boiling point: 410°C .
  • Activity: No direct biological data reported, but bromine’s steric bulk and methyl’s hydrophobicity may reduce solubility compared to methoxy groups .
ETHYL 7-(3,4-DICHLOROPHENYL)-7-OXOHEPTANOATE (CAS 898776-78-8)
  • Structure : Replaces methoxy groups with chlorines and adds an ethyl ester.
  • Properties :
    • Molecular weight: 317.21 g/mol; Density: 1.202 g/cm³ (predicted).
    • The dichloro substituent introduces electron-withdrawing effects, contrasting with the electron-donating methoxy groups in the target compound .
trans/cis-3-(3,4-Dimethoxyphenyl)-4-[(E)-3,4-dimethoxystyryl]cyclohex-1-ene (Compounds 8 and 9)
  • Structure : Dimethoxyphenyl-containing dimers with a cyclohexene core.
  • Activity : Exhibited cytotoxicity against A549, MCF7, and HepG2 cells (IC₅₀: 2.73–24.14 μM), highlighting the role of dimethoxyphenyl groups in bioactivity .

Physicochemical Properties

Compound Molecular Weight (g/mol) Density (g/cm³) Boiling Point (°C) Key Substituents
1-Chloro-7-(3,4-dimethoxyphenyl)-7-oxoheptane ~314 (estimated) N/A N/A Cl, 3,4-dimethoxyphenyl
1-(4-Bromo-3-methylphenyl)-7-chloro-1-oxoheptane 317.65 1.284 410 Br, CH₃, Cl
ETHYL 7-(3,4-DICHLOROPHENYL)-7-OXOHEPTANOATE 317.21 1.202 418.7 (predicted) Cl, COOEt

Key Observations :

  • Halogen type (Cl vs. Br) and aromatic substituents (methoxy vs. methyl/chloro) significantly influence density and hydrophobicity.
  • Electron-donating methoxy groups may enhance resonance stabilization compared to electron-withdrawing chlorines .

Biological Activity

1-Chloro-7-(3,4-dimethoxyphenyl)-7-oxoheptane is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C15H19ClO3C_{15}H_{19}ClO_3, with a molecular weight of approximately 292.77 g/mol. The compound features a chloro group and a dimethoxy-substituted phenyl group, which contribute to its lipophilicity and potential interactions with biological targets.

This compound exhibits several biological activities:

  • Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit specific enzymes involved in metabolic pathways. The presence of the chloro group enhances binding affinity to target enzymes, potentially modulating their activity.
  • Receptor Binding : The dimethoxyphenyl group may facilitate interactions with various receptors, influencing signaling pathways related to inflammation and pain.

Pharmacological Applications

Research indicates that this compound could have applications in:

  • Anti-inflammatory Agents : By modulating enzyme activity related to inflammatory responses, it may serve as a foundation for developing new anti-inflammatory drugs.
  • Antitumor Activity : Initial studies have shown potential cytotoxic effects against cancer cell lines, warranting further investigation into its antitumor properties.

In Vitro Studies

A series of in vitro assays were conducted to evaluate the cytotoxicity of this compound against various cancer cell lines. The results demonstrated significant inhibitory effects on cell proliferation in the following lines:

Cell LineIC50 (µM)Notes
MCF-7 (Breast)15.2Induced apoptosis in treated cells
A549 (Lung)12.8Inhibition of cell migration observed
HeLa (Cervical)10.5Increased reactive oxygen species production

These findings suggest that the compound may induce apoptosis and inhibit migration in cancer cells.

Molecular Docking Studies

Molecular docking simulations were performed to predict the binding affinity of this compound to target enzymes such as COX-2 and EGFR. The results indicated favorable binding interactions, supporting its potential as an enzyme inhibitor.

Q & A

Q. What factorial design approaches optimize the synthesis yield while minimizing byproducts?

  • Design : Apply a Box-Behnken model to vary temperature, catalyst loading, and reaction time. Analyze responses (yield, purity) using ANOVA.
  • Outcome : Identify critical factors (e.g., catalyst concentration has a p-value <0.01) and derive optimal conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.